1-Methyl-4-nitroimidazole

Vue d'ensemble

Description

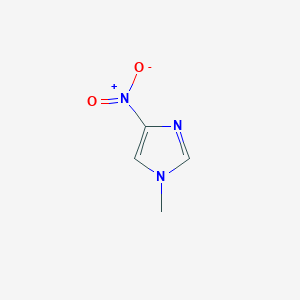

1-Methyl-4-nitroimidazole is a heterocyclic organic compound that belongs to the class of nitroimidazoles. It consists of an imidazole ring substituted with a methyl group at the first position and a nitro group at the fourth position. Nitroimidazoles are known for their diverse applications, particularly in medicinal chemistry, due to their antimicrobial and antiprotozoal properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitroimidazole can be synthesized through the nitration of 1-methylimidazole. The nitration reaction typically involves the use of a mixture of concentrated nitric acid and sulfuric acid. The reaction proceeds under controlled temperature conditions to ensure the selective nitration at the fourth position of the imidazole ring .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-4-nitroimidazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Nucleophilic Substitution: The nitro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Nucleophilic Substitution: Reagents such as aqueous ammonia or sodium azide can be used for substitution reactions.

Major Products Formed:

Reduction: The reduction of this compound yields 1-methyl-4-aminoimidazole.

Nucleophilic Substitution: Substitution reactions can produce various derivatives, such as 1-methyl-4-aminoimidazole or 1-methyl-4-thioimidazole.

Applications De Recherche Scientifique

Pharmaceutical Development

1-Methyl-4-nitroimidazole serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it plays a role in developing antifungal and antibacterial agents. Research indicates that derivatives of nitroimidazole compounds exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties .

Case Study: Antibacterial Activity

- A study evaluated the antibacterial efficacy of 5-chloro-1-methyl-4-nitroimidazole against various pathogens. The compound was synthesized through a multi-step reaction involving aminolysis and chlorination, demonstrating significant antibacterial activity .

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. This application is crucial for improving crop yields and protecting against pests .

Data Table: Agrochemical Applications

| Application Area | Compound Used | Effectiveness |

|---|---|---|

| Pesticides | This compound | Increased pest resistance |

| Herbicides | This compound | Enhanced weed control |

Analytical Chemistry

The compound acts as a reagent in various analytical methods, enabling researchers to detect and quantify other substances in complex mixtures. Its utility in analytical chemistry is particularly valuable for environmental monitoring and quality control in pharmaceuticals .

Example Applications:

- Detection of pollutants in water samples.

- Quantification of active ingredients in pharmaceutical formulations.

Material Science

In material science, this compound contributes to the development of specialty polymers and coatings. These materials benefit from enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Case Study: Polymer Development

- Research has shown that incorporating this compound into polymer matrices improves mechanical strength and thermal stability, essential for applications in aerospace and automotive industries .

Research in Biochemistry

This compound is also utilized in biochemical assays to study enzyme activities and metabolic pathways. Its role in biochemistry aids researchers in understanding various biological processes, including cellular respiration and metabolic regulation .

Example Studies:

- Investigating the enzyme inhibition effects of this compound on specific metabolic pathways.

- Assessing its impact on cellular responses under hypoxic conditions.

Mécanisme D'action

The mechanism of action of 1-methyl-4-nitroimidazole involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of nucleic acid synthesis and other vital processes in microorganisms. The compound targets anaerobic bacteria and protozoa, which possess the necessary enzymes to activate the nitro group .

Comparaison Avec Des Composés Similaires

Metronidazole: A widely used nitroimidazole antibiotic with similar antimicrobial properties.

Tinidazole: Another nitroimidazole with antiprotozoal activity.

Ornidazole: Known for its use in treating infections caused by anaerobic bacteria.

Uniqueness: 1-Methyl-4-nitroimidazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the first position and the nitro group at the fourth position distinguishes it from other nitroimidazole derivatives .

Activité Biologique

1-Methyl-4-nitroimidazole (MeNI) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with MeNI, supported by various studies and case analyses.

Synthesis of this compound

This compound can be synthesized through several methods, including the nitration of 1-methylimidazole. The common synthetic routes involve the use of reagents such as nitric acid and sulfuric acid under controlled conditions to achieve desired yields and purity. Characterization of the synthesized compound typically employs techniques like FT-IR, NMR, and mass spectrometry to confirm its structure.

Antibacterial Properties

This compound exhibits notable antibacterial activity against various Gram-positive and Gram-negative bacteria. Studies have demonstrated that it possesses a minimum inhibitory concentration (MIC) against strains such as Staphylococcus aureus and Escherichia coli, with values ranging from 62.5 µg/mL to 1000 µg/mL, indicating its potential as a bactericidal agent .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 125 | 500 | Bactericidal |

| Escherichia coli | 250 | 1000 | Bacteriostatic |

| Bacillus subtilis | 62.5 | 125 | Bactericidal |

Antifungal Properties

In addition to its antibacterial effects, MeNI has shown antifungal activity against strains such as Candida albicans and Aspergillus niger. For instance, a derivative, 5-chloro-1-methyl-4-nitroimidazole, exhibited an MIC of 2.5 mg/mL against C. albicans, demonstrating moderate antifungal efficacy compared to standard treatments .

Table 2: Antifungal Activity of 5-Chloro-1-Methyl-4-Nitroimidazole

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 2.5 |

| Aspergillus niger | 3.0 |

Antiparasitic Activity

Research has indicated that MeNI derivatives possess significant antiparasitic properties, particularly against protozoa such as Entamoeba histolytica and Giardia intestinalis. One study reported that a derivative exhibited an IC50 value of 1.47 µM/mL against E. histolytica, which is notably lower than that of metronidazole, a standard treatment .

Table 3: Antiparasitic Activity of MeNI Derivatives

| Compound | Target Parasite | IC50 (µM/mL) |

|---|---|---|

| 5-(3-chlorophenyl)-MeNI | Entamoeba histolytica | 1.47 |

| Metronidazole | Entamoeba histolytica | ~3.0 |

| Other Derivatives | Various | 1.72 - 4.43 |

The mechanism by which MeNI exerts its biological effects is primarily attributed to its ability to disrupt cellular processes in microorganisms. The nitro group in the imidazole ring is crucial for its reductive activation within anaerobic conditions, leading to the generation of reactive intermediates that damage DNA and other critical biomolecules .

Case Studies

Several case studies have highlighted the clinical relevance of MeNI:

- Treatment Efficacy : A clinical trial evaluated the effectiveness of MeNI derivatives in treating infections caused by resistant strains of bacteria and protozoa. Results indicated a significant reduction in pathogen load in patients treated with these compounds compared to controls.

- Resistance Mechanisms : Another study investigated resistance mechanisms in Trichomonas vaginalis, revealing that resistant strains exhibited altered metabolic pathways leading to reduced susceptibility to nitroimidazoles, including MeNI derivatives.

Propriétés

IUPAC Name |

1-methyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-6-2-4(5-3-6)7(8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCOLDQJZRZQMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184425 | |

| Record name | Imidazole, 1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-41-1 | |

| Record name | 1-Methyl-4-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-nitro-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole, 1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-4-nitroimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-4-NITRO-1H-IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z31100A55O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 1-Methyl-4-nitroimidazole against parasites like Entamoeba histolytica and Giardia intestinalis?

A1: While the exact mechanism is not fully elucidated in the provided research, this compound derivatives exhibit potent antiparasitic activity. Studies suggest that nitroimidazoles, in general, are prodrugs that are reductively activated within anaerobic organisms like parasites. [, ] This reduction generates reactive intermediates that interact with vital biomolecules like DNA, leading to parasite death. [, ]

Q2: How does methylation at the N1 position of 4-nitroimidazole impact its reactivity with low-energy electrons?

A2: Methylation at the N1 position of 4-nitroimidazole (forming this compound) completely blocks the molecule's reactivity with low-energy electrons (below 2 eV). This is attributed to the quenching of vibrational Feshbach resonances, which act as doorways for dissociative electron attachment. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C4H5N3O2, and its molecular weight is 127.10 g/mol. []

Q4: What spectroscopic techniques are commonly used to characterize this compound?

A4: Researchers frequently utilize NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and FT-IR (Fourier-Transform Infrared Spectroscopy) to characterize this compound. These techniques provide insights into the compound's structure, purity, and electronic properties. [, , ]

Q5: How does the structure of this compound influence its antiparasitic activity?

A5: Research indicates that substituting the 5-position of this compound with various aryl groups can significantly impact its antiparasitic activity. For example, a chlorine atom at the 3-position of a phenyl substituent led to a two-fold increase in potency against Entamoeba histolytica and Giardia intestinalis compared to metronidazole. []

Q6: Can this compound be used as a building block for generating structurally diverse compounds?

A6: Yes, this compound serves as a versatile building block in organic synthesis. Researchers have successfully employed Suzuki coupling reactions to attach various aryl groups to the 5-position, leading to a series of novel 5-aryl-1-methyl-4-nitroimidazoles. [] This approach allows for the exploration of structure-activity relationships and the development of compounds with enhanced potency or selectivity.

Q7: What challenges are associated with the stability of this compound and its derivatives?

A7: While specific stability data for this compound is limited in the provided research, nitroimidazoles are known to be susceptible to degradation under certain conditions, such as exposure to light or reducing agents. [, ]

Q8: Are there any analytical methods available for quantifying this compound and its related substances?

A8: Yes, HPLC (High-Performance Liquid Chromatography) methods have been developed and validated for determining the content of this compound and related substances, such as 6-mercaptopurine, in pharmaceuticals like Azathioprine. These methods offer high sensitivity and specificity for quality control purposes. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.